Furanestrenone

Description

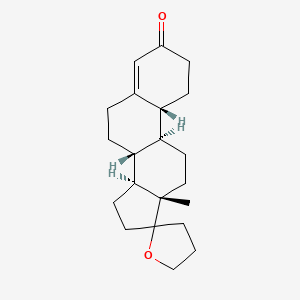

Furanestrenone is a synthetic steroid derivative characterized by a furanone ring structure. Furanones are five-membered heterocyclic rings with an oxygen atom, known for their versatility in drug design due to their ability to mimic natural substrates and modulate biological targets . However, its specific mechanism of action and clinical use remain less documented compared to structurally related compounds like Finerenone or Drospirenone derivatives.

Properties

CAS No. |

52-02-8 |

|---|---|

Molecular Formula |

C21H30O2 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S)-13-methylspiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one |

InChI |

InChI=1S/C21H30O2/c1-20-10-7-17-16-6-4-15(22)13-14(16)3-5-18(17)19(20)8-11-21(20)9-2-12-23-21/h13,16-19H,2-12H2,1H3/t16-,17+,18+,19-,20-,21?/m0/s1 |

InChI Key |

UVAQHLGVSKJLTI-CULCCENASA-N |

SMILES |

CC12CCC3C(C1CCC24CCCO4)CCC5=CC(=O)CCC35 |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC24CCCO4)CCC5=CC(=O)CC[C@H]35 |

Canonical SMILES |

CC12CCC3C(C1CCC24CCCO4)CCC5=CC(=O)CCC35 |

Synonyms |

19-norspiroxenone 19-norspiroxenone, (17beta)-isomer 2',3'-alpha-tetrahydrofuran-2'-spiro-17-(estr-4- en-3-one) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Finerenone

Finerenone, a non-steroidal mineralocorticoid receptor antagonist (MRA), shares functional similarities with steroidal MRAs but differs structurally due to its dihydrofuran-2-one core. Key distinctions include:

- Receptor Selectivity: Finerenone demonstrates higher selectivity for mineralocorticoid receptors (MRs) over glucocorticoid or androgen receptors, reducing off-target effects compared to steroidal MRAs like Spironolactone .

- Pharmacokinetics: Finerenone has a shorter half-life (~2 hours) and lower risk of hyperkalemia in renal impairment patients, as shown in the FIDELIO-DKD trial .

- Clinical Efficacy: In type 2 diabetes with chronic kidney disease, Finerenone reduced renal composite outcomes by 18% versus placebo, highlighting its renal protective effects .

Table 1: Furanestrenone vs. Finerenone

Drospirenone Derivatives

Drospirenone, a synthetic progestin with a spirolactone structure, shares a steroidal backbone with this compound but incorporates a lactone ring instead of a furanone. Comparative insights:

- Functional Role: Drospirenone acts as a progestogen and anti-mineralocorticoid, whereas this compound’s activity may lean toward anti-androgenic effects due to structural nuances .

- Synthesis Challenges: Impurities in Drospirenone synthesis (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol) highlight the complexity of modifying steroidal rings, which may also apply to this compound manufacturing .

5--2,2-Dimethyl-4-(3-Fluorophenyl)-3(2H)-Furanone

This non-steroidal furanone derivative (CG-1008) exemplifies structural optimization for stability and bioavailability. Comparisons include:

- Dissolution and Formulation: CG-1008 achieves >90% dissolution within 30 minutes in capsule formulations, a benchmark this compound must meet for therapeutic viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.